ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate is an organic compound belonging to the class of esters It features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of 3-methyl-1H-pyrazole with ethyl 2-bromobutanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized for higher yields and purity. This could involve continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. The use of catalysts and more efficient purification techniques like crystallization or chromatography might also be employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol, ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic hydrolysis conditions can be employed, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanol.
Substitution: 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid.
Scientific Research Applications
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Ethyl 2-(1H-pyrazol-1-yl)butanoate: Lacks the methyl group on the pyrazole ring.
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate: Contains an additional methyl group on the pyrazole ring.
Uniqueness: Ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and binding properties. This structural feature can lead to different biological activities and synthetic utility compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(3-methylpyrazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-9(10(13)14-5-2)12-7-6-8(3)11-12/h6-7,9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZLCCDXABOESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=CC(=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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